molecular formula C17H22F3NO3 B2870548 Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 2375247-92-8

Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B2870548
CAS No.: 2375247-92-8
M. Wt: 345.362
InChI Key: MDKOHRRCHDLIDT-ZIAGYGMSSA-N
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Description

Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a chiral piperidine derivative featuring a hydroxyl group at the 3-position, a 3-(trifluoromethyl)phenyl substituent at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry (3S,4R) and the electron-withdrawing trifluoromethyl group enhance its metabolic stability and binding specificity .

Properties

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-8-7-13(14(22)10-21)11-5-4-6-12(9-11)17(18,19)20/h4-6,9,13-14,22H,7-8,10H2,1-3H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKOHRRCHDLIDT-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group and the tert-butyl ester. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for more efficient and sustainable synthesis by providing better control over reaction conditions and reducing waste . The use of microreactors can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The piperidine ring can act as a scaffold, facilitating binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Trifluoromethylphenyl Substituents

Positional Isomerism of the Trifluoromethyl Group
  • Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate Key Difference: The trifluoromethyl group is at the 4-position of the phenyl ring (para) instead of the 3-position (meta). Its molecular weight is 345.36 g/mol, with a purity of 95% . Synthesis: Prepared via similar Boc-protection strategies but requires regioselective functionalization of the phenyl ring.
Stereochemical Variants
  • Tert-butyl (3R,4S)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
    • Key Difference : Enantiomeric configuration (3R,4S) compared to the target compound (3S,4R).
    • Impact : Differential stereochemistry may lead to opposite optical rotations (e.g., [α]D20 = +9.9 vs. −9.8 for related compounds) and divergent biological activity .

Piperidine Derivatives with Fluorine and Hydroxyl Groups

  • Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 2325666-51-9) Key Difference: Replaces the hydroxyl group with a fluorine atom at the 3-position. Impact: Fluorination increases electronegativity and metabolic stability. The compound has a molecular formula of C11H20FNO3 (MW: 233.28 g/mol) and a predicted pKa of 13.67 ± 0.40 .

Pyrazole-Containing Piperidine Analogs

  • Tert-butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5n) Key Difference: Incorporates a pyrazole ring at the 5-position of the piperidine. Synthesis: Synthesized via hydrazine coupling (79% yield, [α]D20 = +9.9).

Pyrrolidine vs. Piperidine Scaffolds

  • Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate (CAS: 1186647-92-6)
    • Key Difference : Five-membered pyrrolidine ring instead of six-membered piperidine.
    • Impact : Smaller ring size alters torsional angles and steric accessibility. This compound has a molecular weight of 363.35 g/mol and is used as an intermediate in peptide synthesis .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) [α]D20 (c, solvent) Yield (%) Key Substituents Reference
Target Compound C18H24F3NO3 359.39 Not reported Not reported 3-OH, 3-CF3-Ph (meta)
tert-Butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-CF3-Ph]-1H-pyrazol-5-yl}piperidine-1-carboxylate (5n) C23H26F3N3O4 489.47 +9.9 (c 1.31, MeOH) 79 Pyrazole, 3-CF3-Ph (meta)
tert-Butyl 3-hydroxy-4-[4-CF3-Ph]piperidine-1-carboxylate C18H24F3NO3 345.36 Not reported 95% purity 3-OH, 4-CF3-Ph (para)
tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate C11H20FNO3 233.28 Not reported Not reported 3-F, 4-OH, 3-CH3

Research Findings and Discussion

  • Stereochemical Impact : Compounds with (3S,4R) configurations often show superior binding to kinases (e.g., G protein-coupled receptor kinase 2) compared to their enantiomers, as seen in analogs like 10a (100% yield, clear oil) .
  • Trifluoromethyl Position : The meta-substituted CF3 group in the target compound may enhance π-π stacking in hydrophobic pockets, whereas para-substituted analogs (e.g., from ) are less sterically hindered .
  • Synthetic Efficiency : Pyrazole-containing derivatives (e.g., 5n , 79% yield) require fewer purification steps compared to hydroxylated analogs, which often need chromatographic separation .

Biological Activity

Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate, with the CAS number 2375247-92-8, is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and hydroxyl functional groups, which may influence its pharmacological properties.

The molecular formula of this compound is C17_{17}H22_{22}F3_{3}NO3_{3}, with a molecular weight of 345.36 g/mol. Its structural characteristics include:

  • Hydroxyl group : Contributing to hydrogen bonding and solubility.
  • Trifluoromethyl group : Enhancing lipophilicity and potentially modulating biological interactions.

Biological Activity Overview

Research indicates that fluorinated piperidines, including this compound, exhibit a range of biological activities. The following sections detail specific findings related to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. A notable study reported that similar fluorinated piperidines demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cell signaling pathways. The presence of the trifluoromethyl group is believed to enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic outcomes in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Induces apoptosis in hypopharyngeal tumor cells
Protein Interaction Modulates signaling pathways via target binding
Cytotoxicity Higher efficacy compared to standard drugs

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted using FaDu hypopharyngeal tumor cells treated with various concentrations of the compound. Results indicated a dose-dependent increase in cytotoxicity, with IC50 values significantly lower than those observed for traditional chemotherapeutics .
  • Structure-Activity Relationship (SAR) : The incorporation of the trifluoromethyl group was found to enhance both the lipophilicity and biological activity of the piperidine scaffold. This modification allowed for better membrane permeability and increased interaction with cellular targets .

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